4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core is usually synthesized through a condensation reaction between a suitable amine and a β-diketone.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Piperazine Attachment: The piperazine ring is attached to the pyrimidinyl core through a nucleophilic substitution reaction.
Esterification: The carboxylic acid group is then esterified using tert-butanol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl core or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an inert solvent, are typically employed.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Compounds lacking the methylsulfanyl group.
Substitution Products: Various substituted pyrimidinyl and piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid ethyl ester
4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester
4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid phenyl ester
Uniqueness: 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides increased stability and resistance to hydrolysis compared to its ethyl, methyl, and phenyl ester counterparts. This makes it particularly useful in applications requiring enhanced chemical stability.
Properties
IUPAC Name |
tert-butyl 4-(2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-6-15-12(16-11)21-4/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBKIZASFFGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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